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Introduction

The Ker-CT cell line (ATCC® CRL-4048™) is an hTERT-immortalized human keratinocyte line
derived from neonatal foreskin.[1][2] These cells express basal epidermal stem cell markers,
such as tumor protein 63 and keratin 5, and are capable of differentiating into a stratified
epidermis in both 2D and 3D organotypic cultures.[1] This makes them an invaluable tool for
research in skin biology, toxicology, drug development, and regenerative medicine.[1]

These application notes provide detailed protocols for immunofluorescence staining of Ker-CT
cells in both standard 2D culture and more complex 3D organotypic models. The protocols are
designed to guide researchers in visualizing key protein markers associated with keratinocyte
proliferation and differentiation.

Data Presentation: Staining Parameters

For reproducible results, the following tables summarize recommended antibody dilutions and
fixation/permeabilization conditions for key keratinocyte markers. Note that optimal conditions
should be determined for each specific antibody and experimental setup.

Table 1: Recommended Antibody Dilutions for Immunofluorescence
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Target Protein

Marker Type

Primary Antibody

Secondary

Dilution Antibody Dilution
Keratin 14 (KRT14) Basal Keratinocytes 1:100 - 1:500 1:200 - 1:1000
Keratin 5 (KRT5) Basal Keratinocytes 1:100 - 1:500 1:200 - 1:1000
Involucrin Early Differentiation 1:100 - 1:400 1:200 - 1:1000
Filaggrin Late Differentiation 1:100 - 1:400 1:200 - 1:1000
Loricrin Late Differentiation 1:100 - 1:400 1:200 - 1:1000
Ki67 Proliferation 1:200 - 1:800 1:200 - 1:1000
Table 2: Fixation and Permeabilization Reagents
. Incubation
Step Reagent Concentration . Temperature
Time
o Paraformaldehyd ) ] Room
Fixation 4% in PBS 15-20 minutes
e (PFA) Temperature
I : : : Room
Permeabilization ~ Triton X-100 0.3% in PBS 3-5 minutes
Temperature

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Ker-CT
Cells in 2D Culture

This protocol outlines the steps for staining Ker-CT cells grown on coverslips in a monolayer.
Materials:

o Ker-CT cells (ATCC® CRL-4048™)

e Glass coverslips (sterilized)

o 6-well plates
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e Phosphate-Buffered Saline (PBS)

e 4% Paraformaldehyde (PFA) in PBS

e 0.3% Triton X-100 in PBS

» Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

e Primary antibodies (see Table 1)

e Fluorochrome-conjugated secondary antibodies

o DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
e Antifade mounting medium

Procedure:

e Cell Culture: Seed Ker-CT cells on sterile glass coverslips in 6-well plates and culture until
desired confluency.

e Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

o Fixation: Add 4% PFA to each well to cover the cells and incubate for 15-20 minutes at room
temperature.[3][4]

o Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[3]

[4]

e Permeabilization: For intracellular targets, add 0.3% Triton X-100 in PBS and incubate for 3-
5 minutes at room temperature.[4]

e Washing: Wash the cells three times with PBS for 5 minutes each.

o Blocking: Add blocking buffer and incubate for 30-60 minutes at room temperature to
minimize non-specific antibody binding.
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e Primary Antibody Incubation: Dilute the primary antibody in blocking buffer (see Table 1) and
add to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a
humidified chamber.[3][4]

e Washing: Wash the cells three times with PBS for 5 minutes each.

e Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in
blocking buffer and add to the coverslips. Incubate for 1 hour at room temperature, protected
from light.

e Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
o Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
e Washing: Wash the cells a final time with PBS.

e Mounting: Carefully remove the coverslips from the wells and mount them onto glass slides
with a drop of antifade mounting medium.[5]

e Sealing and Imaging: Seal the edges of the coverslip with nail polish. Store slides at 4°C in
the dark until imaging with a fluorescence microscope.[3]

Workflow for 2D Immunofluorescence Staining of Ker-CT Cells
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Workflow for 2D Immunofluorescence Staining of Ker-CT Cells

© 2025 BenchChem. All rights reserved.

5/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

—

Harvest 3D Culture

\_ Tissue Preparation )

Embed in OCT

Mount on Slides

-

G

¥

Gixation & Permeabilizatior)

Blocking

Primary Antibody Incubation

:

Secondary Antibody Incubation

:

[Counterstain with DAPD

Staining|Protocol

~

J

Workflow for 3D Organotypic Culture Staining

-

G

¥ N

Mount with Coverslip

Confocal Imaging

Final Steps Y,

© 2025 BenchChem. All rights reserved. 6/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

-

\
( High Extracellular Ca?* )

Notch Receptor

(Notch Intracellular Domair)

RBP-J

\_ Calcium Signaling

\_ Notch Signaling ) Rho/ROCK Signaling

promotes induces

Keratinocyte Differentiation
(Expression of Involucrin, Filaggrin, Keratins)

promotes

Key Signaling Pathways in Keratinocyte Differentiation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15574479#staining-protocols-using-s-40438]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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